(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester
CAS No.: 365998-97-6
Cat. No.: VC4099176
Molecular Formula: C15H27NO7S
Molecular Weight: 365.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 365998-97-6 |
|---|---|
| Molecular Formula | C15H27NO7S |
| Molecular Weight | 365.4 |
| IUPAC Name | ethyl (1R,3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonyloxycyclohexane-1-carboxylate |
| Standard InChI | InChI=1S/C15H27NO7S/c1-6-21-13(17)10-7-8-12(23-24(5,19)20)11(9-10)16-14(18)22-15(2,3)4/h10-12H,6-9H2,1-5H3,(H,16,18)/t10-,11+,12+/m1/s1 |
| Standard InChI Key | REERHKRKNNLBKG-WOPDTQHZSA-N |
| Isomeric SMILES | CCOC(=O)[C@@H]1CC[C@@H]([C@H](C1)NC(=O)OC(C)(C)C)OS(=O)(=O)C |
| SMILES | CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)OS(=O)(=O)C |
| Canonical SMILES | CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)OS(=O)(=O)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a cyclohexane ring with three key substituents (Figure 1):
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A tert-butoxycarbonyl (Boc)-protected amino group at position 3.
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A methylsulfonyloxy (mesyl) group at position 4.
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An ethyl ester at position 1.
The stereochemistry (1S,3R,4R) is critical for its reactivity and biological interactions .
Table 1: Key Physical and Chemical Properties
Synthesis and Reaction Pathways
Key Synthetic Routes
The compound is synthesized via multi-step protocols involving stereoselective reactions and functional group transformations:
Route 1: From Bicyclic Precursors
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Epoxide Opening: (1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one is treated with ethanol and K₂CO₃ at reflux to yield a cyclohexanol intermediate .
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Azide Substitution: Reaction with sodium azide (NaN₃) and NH₄Cl in DMF introduces an azide group .
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Boc Protection: Di-tert-butyl dicarbonate (Boc₂O) and palladium catalysis facilitate Boc-group installation .
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Mesylation: Methanesulfonyl chloride (MsCl) converts the hydroxyl group to a mesylate .
Route 2: Stereoselective Cyclohexane Functionalization
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Wittig Reaction: A phosphonium ylide elongates the carbon chain, followed by DIBAL-H reduction and oxidative cleavage .
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
The compound is a critical intermediate in synthesizing Edoxaban, a Factor Xa inhibitor used for anticoagulation therapy . Key steps include:
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Nucleophilic Displacement: The mesyl group undergoes substitution with amines to form key pharmacophores .
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Ester Hydrolysis: The ethyl ester is hydrolyzed to a carboxylic acid for further coupling .
Table 2: Industrial Applications
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.27 (t, J=7.2 Hz, 3H), 1.45 (s, 9H), 3.31 (br s, 1H), 4.10–4.24 (m, 2H) .
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IR: Peaks at 1680 cm⁻¹ (Boc carbonyl) and 1350 cm⁻¹ (S=O stretch).
Chromatographic Methods
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HPLC: Chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases resolve stereoisomers .
| Precaution | Recommendation | Source |
|---|---|---|
| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat | |
| Storage | -20°C, inert atmosphere | |
| Disposal | Incineration or hazardous waste facilities |
Future Research Directions
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